

Application Notes and Protocols: Utilizing GB1107 in Combination with PD-L1 Inhibitors

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Compound of Interest

Compound Name: GB1107

Cat. No.: B15602735

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Introduction

GB1107 is an orally active small molecule inhibitor of galectin-3, a β -galactoside-binding lectin that is overexpressed in the tumor microenvironment of various aggressive cancers, including non-small cell lung cancer (NSCLC).[1][2] High expression of galectin-3 is often correlated with poor patient survival.[1][2] Galectin-3 contributes to an immunosuppressive tumor microenvironment, thereby hindering the efficacy of immune checkpoint inhibitors. By targeting galectin-3, **GB1107** has been shown to modulate the tumor immune landscape, making it a promising candidate for combination therapy with PD-L1 inhibitors.[1][2] Preclinical studies have demonstrated that **GB1107** can enhance the anti-tumor effects of PD-L1 blockade by increasing the infiltration and activation of cytotoxic T cells within the tumor.[1][3] A close analog of **GB1107**, GB1211, has advanced to clinical trials in combination with the PD-L1 inhibitor atezolizumab for NSCLC, highlighting the clinical relevance of this therapeutic strategy.[4]

Scientific Rationale for Combination Therapy

The efficacy of PD-1/PD-L1 checkpoint inhibitors is largely dependent on a pre-existing anti-tumor immune response, often characterized by the presence of tumor-infiltrating lymphocytes (TILs). However, many tumors, referred to as "cold" tumors, lack significant immune infiltration and are therefore less responsive to checkpoint blockade. Galectin-3 plays a crucial role in creating this immunosuppressive, or "cold," tumor microenvironment by promoting the

accumulation of M2-like tumor-associated macrophages (TAMs) and inhibiting the function of cytotoxic CD8+ T cells.[\[1\]](#)[\[3\]](#)

GB1107, by inhibiting galectin-3, helps to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is achieved through two primary mechanisms:

- Polarization of Macrophages: **GB1107** promotes the polarization of TAMs from an M2 phenotype to a pro-inflammatory M1 phenotype.[\[1\]](#)[\[2\]](#)
- Enhanced T-Cell Infiltration and Function: Inhibition of galectin-3 by **GB1107** leads to increased infiltration of cytotoxic CD8+ T cells into the tumor.[\[1\]](#)[\[2\]](#)

By transforming the tumor microenvironment into a "hot," immune-inflamed state, **GB1107** is hypothesized to synergize with PD-L1 inhibitors, which can then more effectively unleash the anti-tumor activity of the newly recruited and activated T cells.

Preclinical Data Summary

Preclinical studies using syngeneic and xenograft mouse models of lung adenocarcinoma have demonstrated the potential of **GB1107** as a monotherapy and in combination with PD-L1 inhibitors.

Monotherapy Effects of GB1107

Experimental Model	Treatment	Key Findings	Reference
A549 Human Lung Adenocarcinoma Xenografts (CD-1 nude mice)	10 mg/kg GB1107 daily	46.2% reduction in final tumor weight compared to vehicle.	[1]
LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57Bl/6 mice)	10 mg/kg GB1107 daily	48% decrease in tumor volume on day 18; 60.8% reduction in final tumor weight compared to vehicle.	[1]
LLC1-luciferase Metastasis Model (C57Bl/6 mice)	10 mg/kg GB1107 daily	Significant inhibition of lung metastasis.	[1]

Combination Therapy: GB1107 and anti-PD-L1

In a model where treatment was initiated after tumors were established, neither **GB1107** nor anti-PD-L1 antibody alone showed significant anti-tumor activity. However, the combination therapy resulted in a significant reduction in tumor growth.

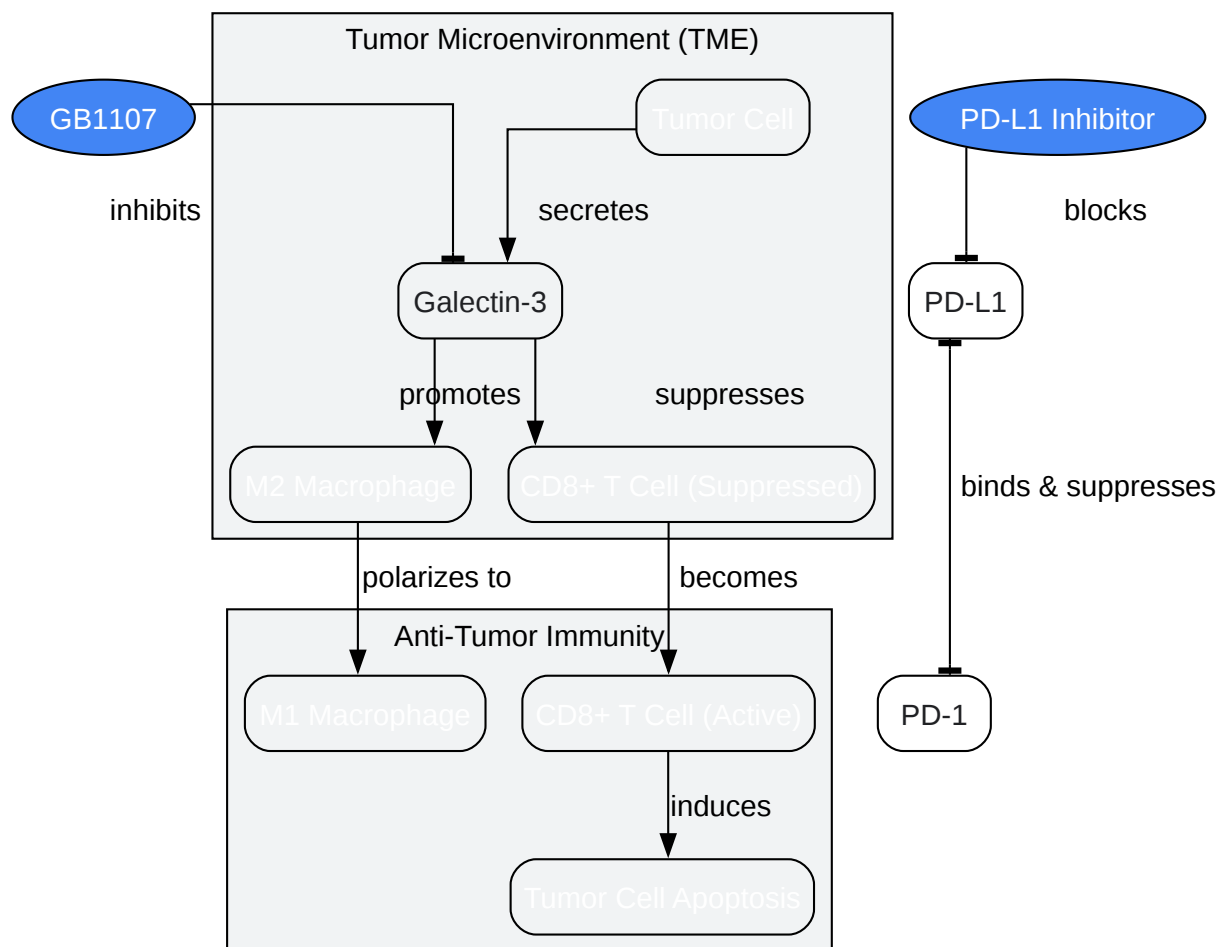
Experimental Model	Treatment Groups	Tumor Volume Reduction (vs. Control)	Tumor Weight Reduction (vs. Control)	Reference
LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57Bl/6 mice)	No Treatment	-	-	[5]
GB1107 (10 mg/kg, daily)	Not significant	Not significant	[1][5]	
anti-PD-L1 (200 µg, twice weekly)	Not significant	Not significant	[1][5]	
GB1107 + anti-PD-L1	49.5%	51.4%	[1][5]	

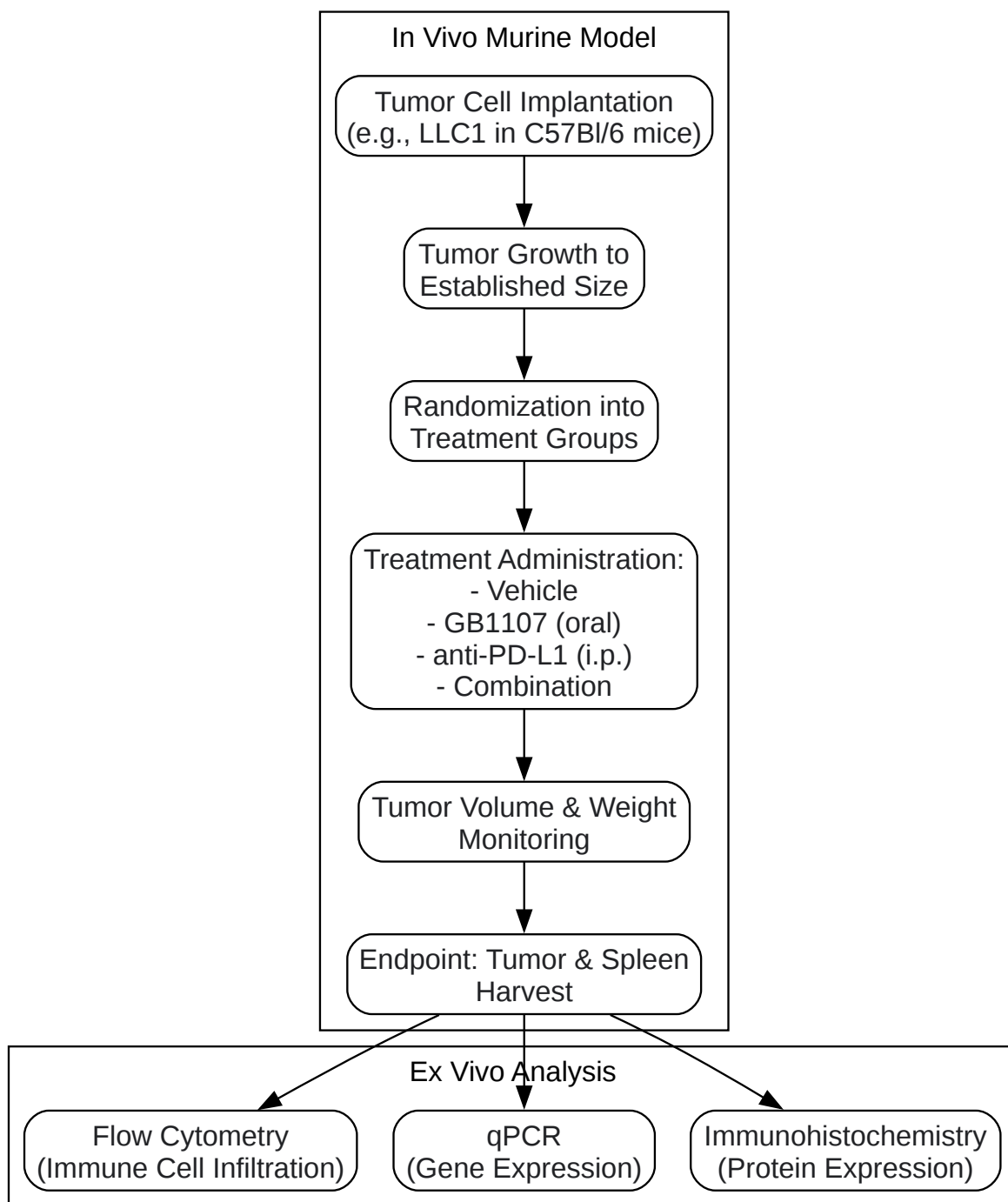
Immunomodulatory Effects of Combination Therapy

The combination of **GB1107** and an anti-PD-L1 antibody led to significant changes in the tumor immune microenvironment, consistent with a heightened anti-tumor immune response.

Analysis	Key Findings in Combination Group	Reference
Immune Cell Infiltration (Flow Cytometry)	Increased percentage of tumor-infiltrating CD8+ T cells.	[5]
Cytotoxic Effector Molecule Expression (qPCR)	Increased expression of IFN γ , Granzyme B, Perforin-1, and Fas Ligand.	[1][2]
Apoptosis Marker (IHC)	Increased expression of cleaved caspase-3, indicating enhanced tumor cell apoptosis.	[1][2][5]

Signaling Pathways and Experimental Workflow





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